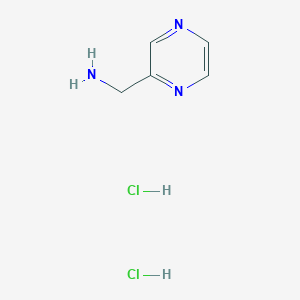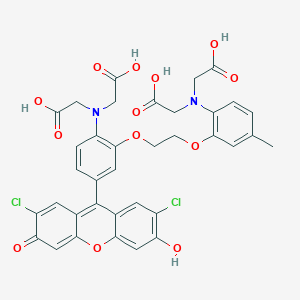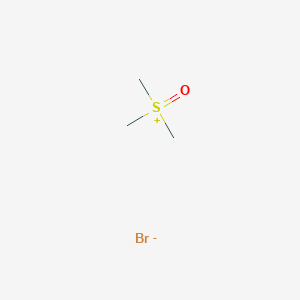![molecular formula C18H12 B049388 Benz[a]anthracene-d12 CAS No. 1718-53-2](/img/structure/B49388.png)
Benz[a]anthracene-d12
Vue d'ensemble
Description
Benz[a]anthracene-d12 is a deuterated form of Benz[a]anthracene, a polycyclic aromatic hydrocarbon. The deuterium atoms replace the hydrogen atoms in the compound, making it useful for various scientific applications, particularly in spectroscopy and environmental studies. The molecular formula for this compound is C18D12, and it has a molecular weight of 240.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-d12 typically involves the deuteration of Benz[a]anthracene. This process can be achieved through catalytic exchange reactions where Benz[a]anthracene is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity Benz[a]anthracene and deuterium gas, with stringent control over reaction conditions to ensure complete deuteration. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benz[a]anthracene-d12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: This includes electrophilic aromatic substitution reactions where hydrogen atoms on the aromatic ring are replaced by other atoms or groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and molecular oxygen under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydrobenz[a]anthracene and tetrahydrobenz[a]anthracene.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Applications De Recherche Scientifique
Benz[a]anthracene-d12 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in studies involving reaction mechanisms and kinetics, particularly in isotope effect studies.
Biology: Used as a tracer in metabolic studies to understand the biotransformation of polycyclic aromatic hydrocarbons.
Medicine: Employed in research related to carcinogenesis and the development of cancer therapies.
Mécanisme D'action
The mechanism by which Benz[a]anthracene-d12 exerts its effects involves its interaction with cellular components. In biological systems, it can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenesis. The molecular targets include enzymes involved in the metabolic activation, such as cytochrome P450 enzymes, and the pathways involved in DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz[a]anthracene: The non-deuterated form, which is more commonly studied in environmental and biological contexts.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar structure and properties but with additional rings, making it more potent in terms of carcinogenicity.
7,12-Dimethylbenz[a]anthracene: A derivative with methyl groups that is widely used in cancer research due to its strong carcinogenic properties.
Uniqueness
Benz[a]anthracene-d12 is unique due to its deuterium content, which makes it particularly valuable in studies requiring isotopic labeling. This allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated compounds .
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHBZVCASKNBY-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483912 | |
| Record name | Tetraphene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-53-2 | |
| Record name | Tetraphene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[a]anthracene-d12 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was benz[a]anthracene-d12 used in this study?
A1: this compound served as a surrogate standard during the analysis of polycyclic aromatic hydrocarbons (PAHs) in sediment samples []. Surrogate standards are deuterated compounds chemically similar to the target analytes. They are added to the samples before extraction and analysis. By monitoring the recovery of the surrogate standard, researchers can assess the efficiency of their extraction and analysis methods for the target analytes, in this case, PAHs.
Q2: How effective was the use of this compound in this study?
A2: The study reported that the extraction yield for PAHs, utilizing this compound, was never less than 72% []. This indicates that the extraction and analysis method employed was quite effective in recovering PAHs from the sediment samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

